(S)-6-(pyrrolidin-3-ylmethoxy)-2-naphthonitrile
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Overview
Description
(S)-6-(pyrrolidin-3-ylmethoxy)-2-naphthonitrile is a chemical compound that belongs to the class of naphthonitriles It is characterized by the presence of a pyrrolidine ring attached to a naphthonitrile core via a methoxy linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-(pyrrolidin-3-ylmethoxy)-2-naphthonitrile typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized from pyrrolidin-3-ylmethanol, which is prepared by the reduction of pyrrolidin-3-ylmethanone.
Attachment of the Methoxy Linker: The methoxy group is introduced through a nucleophilic substitution reaction, where the hydroxyl group of pyrrolidin-3-ylmethanol is replaced by a methoxy group.
Formation of the Naphthonitrile Core: The naphthonitrile core is synthesized through a series of reactions involving the nitration of naphthalene followed by reduction and subsequent cyanation.
Coupling Reaction: The final step involves the coupling of the pyrrolidin-3-ylmethoxy group with the naphthonitrile core under basic conditions to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(S)-6-(pyrrolidin-3-ylmethoxy)-2-naphthonitrile undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, basic or neutral conditions.
Major Products Formed
Oxidation: Naphthoquinones.
Reduction: Reduced derivatives of the naphthonitrile core.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-6-(pyrrolidin-3-ylmethoxy)-2-naphthonitrile has several scientific research applications:
Medicinal Chemistry: It is used in the development of kinase inhibitors for the treatment of kinase-associated diseases.
Materials Science: The compound is explored for its potential use in organic electronics and optoelectronic devices.
Biological Studies: It serves as a probe in studying biological pathways and interactions involving pyrrolidine-containing compounds.
Industrial Applications: The compound is used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (S)-6-(pyrrolidin-3-ylmethoxy)-2-naphthonitrile involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby modulating the signaling pathways involved in disease progression . The methoxy linker and pyrrolidine ring play crucial roles in enhancing the binding affinity and specificity of the compound .
Comparison with Similar Compounds
Similar Compounds
(S)-Pyrrolidin-3-ylmethanol: Used in the preparation of pyridoindoles as kinase inhibitors.
3-Hydroxypyrrolidine: A related compound with similar structural features.
2-(1-Methyl-pyrrolidin-3-ylmethoxy)-ethylamine: Another compound with a pyrrolidine ring and methoxy linker.
Uniqueness
The combination of the pyrrolidine ring and naphthonitrile core provides a versatile scaffold for the development of novel compounds with improved efficacy and specificity .
Properties
Molecular Formula |
C16H16N2O |
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Molecular Weight |
252.31 g/mol |
IUPAC Name |
6-[[(3S)-pyrrolidin-3-yl]methoxy]naphthalene-2-carbonitrile |
InChI |
InChI=1S/C16H16N2O/c17-9-12-1-2-15-8-16(4-3-14(15)7-12)19-11-13-5-6-18-10-13/h1-4,7-8,13,18H,5-6,10-11H2/t13-/m0/s1 |
InChI Key |
PYEILVKGQDUINV-ZDUSSCGKSA-N |
Isomeric SMILES |
C1CNC[C@H]1COC2=CC3=C(C=C2)C=C(C=C3)C#N |
Canonical SMILES |
C1CNCC1COC2=CC3=C(C=C2)C=C(C=C3)C#N |
Origin of Product |
United States |
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